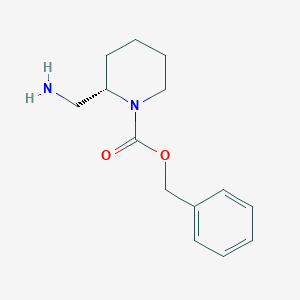

benzyl (2S)-2-(aminomethyl)piperidine-1-carboxylate

Beschreibung

Benzyl (2S)-2-(aminomethyl)piperidine-1-carboxylate is a chiral piperidine derivative featuring a benzyl-protected carboxylate group at the 1-position and an aminomethyl substituent at the 2-position with (2S) stereochemistry. Its molecular formula is C₁₄H₂₀N₂O₂ (molecular weight: 248.33 g/mol) . This compound serves as a critical intermediate in medicinal chemistry, particularly in synthesizing β-lactams and other bioactive molecules . Its aminomethyl group enhances nucleophilic reactivity, enabling coupling reactions for further functionalization .

Structure

3D Structure

Eigenschaften

IUPAC Name |

benzyl (2S)-2-(aminomethyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c15-10-13-8-4-5-9-16(13)14(17)18-11-12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11,15H2/t13-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCYNFVPSBDRYJU-ZDUSSCGKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)CN)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN([C@@H](C1)CN)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (2S)-2-(aminomethyl)piperidine-1-carboxylate typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.

Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via reductive amination, where a suitable aldehyde or ketone is reacted with an amine in the presence of a reducing agent.

Attachment of the Benzyl Group: The benzyl group can be introduced through nucleophilic substitution reactions, where a benzyl halide reacts with the nitrogen atom of the piperidine ring.

Carboxylation: The carboxylate group can be introduced through carboxylation reactions, where the piperidine derivative is reacted with carbon dioxide or other carboxylating agents.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactors can be employed to facilitate the direct introduction of functional groups under controlled conditions, leading to higher product yields and reduced reaction times .

Analyse Chemischer Reaktionen

Types of Reactions

Benzyl (2S)-2-(aminomethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carboxylate group to an alcohol or other reduced forms.

Substitution: Nucleophilic substitution reactions can introduce different substituents on the piperidine ring or the benzyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce alcohols or other reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Benzyl (2S)-2-(aminomethyl)piperidine-1-carboxylate has been explored for its potential therapeutic applications:

- Anticancer Research : The compound has shown promise as a scaffold for developing inhibitors targeting deubiquitinating enzymes, such as USP1/UAF1, which are implicated in cancer progression. Studies have demonstrated that derivatives of this compound can inhibit the activity of these enzymes, leading to increased levels of monoubiquitinated proteins and reduced cell survival in cancer models .

- Neuropharmacology : The compound's structural properties make it a candidate for developing neuroactive agents. Its ability to interact with neurotransmitter systems positions it as a potential treatment for neurological disorders.

Organic Synthesis

In organic chemistry, this compound serves as a useful building block:

- Reagent in Chemical Reactions : It is employed as a reagent in various chemical transformations, including oxidation and reduction reactions. The compound's ability to undergo substitution reactions allows for the introduction of diverse functional groups, facilitating the synthesis of complex organic molecules.

Research indicates that this compound exhibits notable biological activities:

- Inhibition of Enzymatic Activity : Its derivatives have been shown to inhibit specific enzymes linked to disease mechanisms, making it a target for drug development aimed at conditions like cancer and neurodegenerative diseases.

- Potential Antimicrobial Properties : Some studies suggest that the compound may possess antimicrobial activity, although further research is needed to clarify its efficacy and mechanism of action.

Wirkmechanismus

The mechanism of action of benzyl (2S)-2-(aminomethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, thereby affecting various biochemical processes. The exact mechanism depends on the specific application and the molecular targets involved .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

Key analogs differ in substituents at the 2-position and ester groups at the 1-position:

Physicochemical Properties

- Solubility: The aminomethyl derivative exhibits moderate solubility in polar aprotic solvents (e.g., DMF, THF) due to its basic amine group, whereas hydroxypropyl analogs are more hydrophilic .

- Stability: Benzyl esters are stable under basic conditions but prone to hydrogenolysis. In contrast, tert-butyl esters resist hydrolysis but require strong acids (e.g., TFA) for deprotection .

Key Research Findings

- Stereochemical Impact: The (2S) configuration in this compound is crucial for enantioselective coupling reactions, as mirrored in sedridine analogs .

- Yield Optimization: CBS-mediated reductions achieve >90% yields for hydroxypropyl derivatives, whereas aminomethyl analogs require multi-step protection/deprotection strategies .

- Biological Relevance: Hydroxypropyl and pyrrolopyrimidine derivatives show promise in central nervous system (CNS) drug discovery, while aminomethyl variants are preferred for antibiotic synthesis (e.g., β-lactams) .

Biologische Aktivität

Benzyl (2S)-2-(aminomethyl)piperidine-1-carboxylate is a piperidine derivative with significant biological activity. This compound has garnered attention due to its potential therapeutic applications and its role in various biochemical processes. This article explores the biological activity of this compound, including its mechanism of action, applications in research and medicine, and relevant case studies.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a benzyl group at the nitrogen atom, an aminomethyl group at the 2-position, and a carboxylate group at the 1-position. The stereochemistry at the chiral center is designated as (2S), which influences its biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 248.321 g/mol |

| LogP | 2.7746 |

| Polar Surface Area (PSA) | 55.56 Ų |

The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. The compound may function as an inhibitor or modulator, affecting various biochemical pathways. For instance, it has been shown to interact with histamine receptors, potentially acting as an antagonist or inverse agonist in certain contexts .

1. Pharmaceutical Research

This compound serves as a precursor for synthesizing pharmaceutical agents. Its structural features allow it to be modified into more complex molecules with enhanced biological activities.

2. Enzyme Interaction Studies

The compound is utilized in studies investigating enzyme-substrate interactions. Its ability to modulate enzyme activity makes it valuable for understanding metabolic pathways and developing enzyme inhibitors.

3. Cancer Research

Recent studies have highlighted the antiproliferative effects of related piperidine compounds on various cancer cell lines. For example, benzoylpiperidine derivatives have shown notable activity against breast and ovarian cancer cells, suggesting that this compound could also exhibit similar properties .

Case Study 1: Histamine Receptor Antagonism

A study evaluated the effects of benzyl derivatives on histamine H3 receptors using isolated guinea pig ileum models. Compounds similar to this compound demonstrated significant antagonistic activity, with some derivatives achieving a pA2 value exceeding 7, indicating potent receptor binding affinity .

Case Study 2: Antiproliferative Activity

Research on benzoylpiperidine derivatives indicated that modifications to the structure could enhance their inhibitory effects on cancer cell proliferation. Compounds exhibiting IC50 values in the low micromolar range were identified, prompting further exploration into their mechanism of action and potential therapeutic applications .

Q & A

Q. What are the key considerations for synthesizing benzyl (2S)-2-(aminomethyl)piperidine-1-carboxylate with high enantiomeric purity?

Methodological Answer: Enantioselective synthesis requires chiral catalysts and controlled reaction conditions. For example, the Corey–Bakshi–Shibata (CBS) reagent, as used in related piperidine derivatives, reduces ketones to alcohols with high stereoselectivity . Key steps include:

- Chiral Induction : Use (R)-Me-CBS catalyst with BH₃-THF to achieve >90% enantiomeric excess (ee) in analogous reductions .

- Protection/Deprotection : Employ benzyloxycarbonyl (Cbz) groups to protect the amine during synthesis, followed by acidic or catalytic hydrogenation for deprotection .

- Purification : Silica gel chromatography (e.g., petroleum ether:ethyl acetate 8:2) isolates the target compound from diastereomers or byproducts .

Q. Which analytical techniques confirm the structure and purity of this compound?

Methodological Answer:

- NMR Spectroscopy : Key signals include δ 1.5–2.0 ppm (piperidine ring protons), δ 4.1–5.1 ppm (benzyl CH₂ and carbamate protons), and δ 2.5–3.0 ppm (aminomethyl group) .

- HPLC for Enantiopurity : Chiral columns (e.g., CHIRALPAK AD-H) with hexane:isopropanol (90:10) at 1.0 mL/min can resolve enantiomers. Retention times and peak integration determine ee .

- Mass Spectrometry : ESI-MS confirms molecular weight (M+1 expected at ~265) .

Advanced Research Questions

Q. How can the aminomethyl group be functionalized to create bioactive derivatives?

Methodological Answer: The aminomethyl group enables nucleophilic substitutions or coupling reactions:

-

Amide Bond Formation : React with carboxylic acids (e.g., 2-[(tert-butoxycarbonyl)amino]-1,3-thiazole-5-carboxylic acid) using EDCI/HOBt in DMF to yield peptidomimetics .

-

Heterocyclic Coupling : Substitute with halogenated pyridines (e.g., 3,4-dichloropyridine) in refluxing isopropanol to form arylpiperidine hybrids. Yields depend on stoichiometry and base (e.g., Cs₂CO₃ improves reactivity) .

-

Table: Example Derivatives

Derivative Reaction Partner Yield Application 4-[(3-Chloro-pyridin-2-ylamino)-methyl] 2,3-Dichloropyridine 62% Kinase inhibition studies 4-[(5-Fluoro-pyrimidin-2-yl)amino]methyl 2-Chloro-5-fluoropyrimidine 62% Anticancer lead optimization

Q. How can researchers resolve contradictions in stereochemical outcomes during synthesis?

Methodological Answer: Discrepancies in ee or diastereomer ratios often arise from:

- Catalyst Selection : CBS catalysts favor (S)-configuration, but impurities in BH₃-THF may reduce selectivity. Pre-activate the catalyst at low temperatures (−78°C) .

- Solvent Effects : Polar aprotic solvents (e.g., THF) stabilize transition states better than DMF, improving stereocontrol .

- Data Cross-Validation : Compare HPLC retention times with authentic standards and validate via circular dichroism (CD) spectroscopy .

Q. What strategies improve low yields in nucleophilic substitution reactions involving this compound?

Methodological Answer:

- Base Optimization : Use cesium carbonate (Cs₂CO₃) instead of K₂CO₃ for enhanced nucleophilicity in DMF .

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 2 h at 150°C vs. 12 h reflux) while maintaining yields >60% .

- Protection Strategies : Temporarily protect the piperidine nitrogen with tert-butyloxycarbonyl (Boc) to prevent side reactions during functionalization .

Comparative Analysis of Structural Analogs

Q. How does the stereochemistry of this compound influence its reactivity compared to positional isomers?

Methodological Answer:

- Steric Effects : The (2S)-aminomethyl group creates a steric environment distinct from 3- or 4-substituted isomers (e.g., benzyl (3S)-3-(aminomethyl)piperidine-1-carboxylate). This impacts nucleophilic attack rates and coupling partner accessibility .

- Electronic Effects : Proximity to the piperidine nitrogen alters electron density, favoring specific reaction pathways (e.g., intramolecular hydrogen bonding in reduction steps) .

Future Directions

Q. What in silico tools predict the biological activity of derivatives?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model interactions with targets like G-protein-coupled receptors (GPCRs) or kinases. Focus on the aminomethyl group’s hydrogen-bonding potential .

- QSAR Modeling : Train models on datasets of similar piperidine derivatives (e.g., IC₅₀ values for enzyme inhibition) to prioritize synthesis targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.